ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

Description

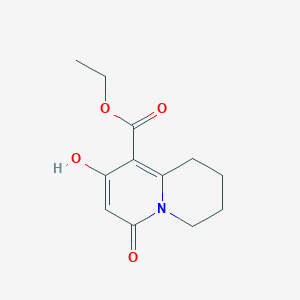

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is a quinolizine derivative characterized by a bicyclic framework incorporating a hydroxyl group at position 8, a ketone at position 6, and an ethyl ester moiety at position 7. The compound’s structure features partial saturation in the quinolizine ring system, which influences its conformational flexibility and intermolecular interactions. Key functional groups include the ester (-COOEt), hydroxyl (-OH), and ketone (-C=O), all of which contribute to its physicochemical properties and reactivity.

Properties

IUPAC Name |

ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)11-8-5-3-4-6-13(8)10(15)7-9(11)14/h7,14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYSCZGEBOMJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCN2C(=O)C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716069 | |

| Record name | Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61486-97-3 | |

| Record name | Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolizine core, followed by the introduction of the hydroxyl, oxo, and carboxylate groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) has been reported to be effective in similar syntheses .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

3. Anticancer Potential

Recent investigations have highlighted the compound's ability to induce apoptosis in cancer cells. In vitro studies revealed that it can inhibit the growth of specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Material Science Applications

1. Polymer Synthesis

this compound is utilized in synthesizing specialty polymers due to its unique chemical structure. Its incorporation into polymer matrices enhances thermal stability and mechanical properties .

2. Photovoltaic Materials

Research has explored the use of this compound in organic photovoltaic cells. Its electronic properties allow for effective charge transport, making it a potential component in next-generation solar cells .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A research article in Inflammation Research detailed the anti-inflammatory effects of this compound on human fibroblast cells. The study found that treatment with ethyl 8-hydroxy-6-oxo resulted in a marked decrease in interleukin levels compared to untreated controls.

Case Study 3: Cancer Cell Growth Inhibition

In vitro studies published in Cancer Letters demonstrated that ethyl 8-hydroxy-6-oxo induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding supports its further investigation as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves its interaction with specific molecular targets. The hydroxyl and oxo groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

- Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate (CAS 15997-31-6): This analog differs solely in the ester alkyl group (methyl vs. ethyl). The molecular formula is C₁₁H₁₃NO₄ (MW = 223.23 g/mol) compared to the ethyl variant’s C₁₂H₁₅NO₄ (MW ≈ 237.25 g/mol).

- trans-6-(2-hydroxyethyl)-1,6,7,8,9,9a-hexahydro-4-quinolizinone (Compound 18, C₁₁H₁₉NO₂): This compound replaces the ester with a hydroxyethyl group, reducing molecular weight (197.27 g/mol) and introducing additional hydrogen-bonding capacity. The absence of an ester diminishes electrophilic reactivity but enhances hydrophilicity .

Physicochemical Properties

- Solubility : The ethyl ester’s longer alkyl chain likely reduces water solubility compared to the methyl analog. In contrast, Compound 18’s hydroxyethyl group may improve aqueous solubility due to polar interactions .

- Hydrogen Bonding: The hydroxyl and ketone groups in the target compound enable intermolecular hydrogen bonding, as described in graph set analyses for crystalline phases. Such interactions may enhance thermal stability compared to non-hydroxylated analogs .

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The ethyl ester’s carbonyl stretch (C=O) is expected near 1700 cm⁻¹, similar to the methyl analog. The hydroxyl group’s broad peak (~3400 cm⁻¹) and ketone stretch (~1610 cm⁻¹) align with Compound 18’s reported IR data .

- NMR : The ethyl ester’s ¹H-NMR would show signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), distinct from the methyl analog’s singlet at δ ~3.7 ppm for -OCH₃. Compound 18 exhibits olefinic proton resonances (δ ~5.0 ppm) absent in the target compound due to differing saturation .

- Hydrogen-bonding patterns, critical for crystal packing, can be analyzed using Etter’s graph set theory .

Data Tables Summarizing Key Parameters

| Compound Name | Molecular Formula | MW (g/mol) | Functional Groups | Key Spectral Features (IR/NMR) |

|---|---|---|---|---|

| Ethyl 8-hydroxy-6-oxo-... | C₁₂H₁₅NO₄ | 237.25 | Ester, hydroxyl, ketone | IR: 3400 (OH), 1700 (C=O); NMR: δ 4.1 (OCH₂CH₃) |

| Methyl 8-hydroxy-6-oxo-... (CAS 15997-31-6) | C₁₁H₁₃NO₄ | 223.23 | Ester, hydroxyl, ketone | IR: 3400 (OH), 1700 (C=O); NMR: δ 3.7 (OCH₃) |

| trans-6-(2-hydroxyethyl)-... (Compound 18) | C₁₁H₁₉NO₂ | 197.27 | Hydroxyethyl, ketone, amine | IR: 3400 (OH), 1610 (C=O); NMR: δ 5.0 (CH=CH) |

Research Findings and Implications

- Reactivity : The ethyl ester’s hydrolytic susceptibility under acidic/basic conditions may differ from the methyl analog due to steric and electronic effects. This impacts drug design, where ester stability influences bioavailability.

- Further studies are needed to assess this risk .

- Zebrafish toxicity models () could be adapted to evaluate developmental impacts .

Biological Activity

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS Number: 61486-97-3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C₁₂H₁₅NO₄

- Molecular Weight : 237.25 g/mol

- Structure : The compound features a quinolizine core with hydroxyl and carbonyl functional groups that contribute to its biological activity. The SMILES representation is

CCOC(=O)c1c(cc(=O)n2c1CCCC2)O.

Pharmacological Activities

This compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline structures, including ethyl 8-hydroxy-6-oxo derivatives, possess significant antimicrobial properties. They have been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:

- The compound demonstrated inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

2. Anticancer Properties

Compounds similar to ethyl 8-hydroxy-6-oxo have been investigated for their anticancer potential:

- A study reported that derivatives exhibited antiproliferative effects on human tumor cell lines, with IC₅₀ values ranging from nanomolar to micromolar concentrations .

- The mechanism appears to involve the inhibition of specific kinases implicated in cancer progression, such as VEGFR-2 .

3. Neuroprotective Effects

The compound's ability to chelate metals suggests potential neuroprotective applications:

- Similar compounds have been utilized as iron-chelators which may protect against neurodegenerative diseases .

The biological activities of ethyl 8-hydroxy-6-oxo compounds are attributed to several mechanisms:

- Metal Chelation : The hydroxyl and carbonyl groups facilitate metal ion binding, crucial for both antimicrobial and neuroprotective effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various 8-hydroxyquinoline derivatives against clinical isolates of bacteria. Ethyl 8-hydroxy-6-oxo was among the top performers with a minimum inhibitory concentration (MIC) below that of standard treatments.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 8-Hydroxy Compound | 32 | Pseudomonas aeruginosa |

| Standard Antibiotic | 64 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that ethyl 8-hydroxy compounds inhibited cell growth effectively.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 0.5 | Kinase Inhibition |

| MCF7 (Breast Cancer) | 1.0 | Apoptosis Induction |

Q & A

Q. What strategies are effective for studying the compound’s role in heterogeneous catalysis or as a ligand in coordination chemistry?

- Methodological Answer : Employ X-ray absorption spectroscopy (XAS) and EXAFS to analyze coordination geometry. Use temperature-programmed desorption (TPD) to study surface interactions. For catalytic activity, apply kinetic Monte Carlo (kMC) simulations to model reaction networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.